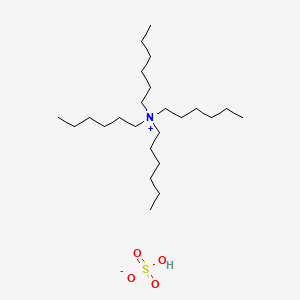

Tetrahexylammonium hydrogen sulphate

Description

Properties

CAS No. |

32503-34-7 |

|---|---|

Molecular Formula |

C24H52NO4S- |

Molecular Weight |

450.7 g/mol |

IUPAC Name |

tetrahexylazanium sulfate |

InChI |

InChI=1S/C24H52N.H2O4S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;(H2,1,2,3,4)/q+1;/p-2 |

InChI Key |

RULHPTADXJPDSN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[O-]S(=O)(=O)[O-] |

Other CAS No. |

32503-34-7 |

Pictograms |

Irritant |

Related CAS |

20256-54-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization & Application of Tetrahexylammonium Hydrogen Sulphate

Executive Summary

Tetrahexylammonium hydrogen sulphate (THA-HSO₄) is a lipophilic quaternary ammonium salt functioning primarily as a highly specific Phase Transfer Catalyst (PTC) and a supporting electrolyte in non-aqueous electrochemistry. Unlike its shorter-chain analog (Tetrabutylammonium hydrogen sulphate), the hexyl-substituted cation confers significantly higher lipophilicity, enabling the solubilization of inorganic anions into highly non-polar organic phases (e.g., hexane, toluene) where standard PTCs fail.

This guide details the physical properties, thermal behavior, and handling protocols required to utilize THA-HSO₄ in high-precision drug development and synthesis.

Molecular Architecture & Physicochemical Profile[1]

The efficacy of THA-HSO₄ stems from its amphiphilic structure: a hydrophobic tetrahexylammonium cation shielding a hydrophilic, acidic hydrogen sulphate anion.

Key Physical Constants

| Property | Value | Context/Notes |

| Molecular Formula | Cation: | |

| Molecular Weight | 451.75 g/mol | Significantly heavier than TBA-HSO₄ (339.5 g/mol ) |

| Appearance | White to off-white crystalline powder | Hygroscopic; clumps upon moisture exposure |

| Melting Point | 98 – 100 °C | Sharp transition indicates high purity; broadens with hydration |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, Toluene, Acetone |

| Solubility (Water) | Low / Sparingly | Distinct from TBA-HSO₄ (freely soluble).[1][2][3][4][5] Partition coefficient favors organic phase. |

| Acidity | Acidic | Anion acts as a proton donor; pH of 10% aq. slurry is < 2 |

| Hygroscopicity | High | Requires desiccation; water content alters catalytic kinetics |

Structural Logic

The four hexyl (

Thermal & Phase Behavior (Critical for Processing)

Understanding the thermal stability of THA-HSO₄ is vital for defining reaction parameters, particularly in microwave-assisted synthesis or high-temperature catalysis.

Thermal Stability Profile

-

Melting Phase: The salt transitions to a viscous ionic liquid state at ~99°C.

-

Decomposition Onset: Thermogravimetric Analysis (TGA) typically shows stability up to 170–200°C .

-

Degradation Mechanism: Above 200°C, the compound undergoes Hofmann elimination, releasing hexene and trihexylamine, followed by acid-base decomposition.

Operational Constraint: maintain reaction temperatures below 140°C to prevent the accumulation of amine impurities which can quench acid-catalyzed steps.

Mechanism of Action: Lipophilic Phase Transfer

The following diagram illustrates the mechanism where THA-HSO₄ acts as a shuttle, moving reactants across the immiscible interface.

Figure 1: The Ion-Pair Extraction mechanism. THA-HSO₄ (Q+ HSO4-) exchanges its anion at the interface, solubilizing the nucleophile (X-) into the organic phase for reaction.

Experimental Protocol: Purification & Handling

Commercial THA-HSO₄ is often supplied with 1-3% water content. For sensitive drug development applications (e.g., API synthesis), strictly anhydrous conditions are often required.

Protocol: Anhydrous Preparation & Verification

Objective: Remove occluded water to prevent hydrolysis of sensitive substrates.

-

Initial Assessment:

-

Perform Karl Fischer (KF) titration. If water content > 0.5%, proceed to drying.

-

-

Dissolution:

-

Dissolve 10g of THA-HSO₄ in 50 mL of Dichloromethane (DCM).

-

Why: Water is sparingly soluble in DCM; the salt is highly soluble.

-

-

Phase Separation (Drying):

-

Add anhydrous Magnesium Sulphate (

) to the DCM solution. Stir for 30 minutes. -

Filter off the solid

under nitrogen atmosphere.

-

-

Recrystallization/Precipitation:

-

Concentrate the DCM solution to ~15 mL via rotary evaporation.

-

Slowly add cold Diethyl Ether or Hexane (anti-solvent) until a white precipitate forms.

-

-

Vacuum Drying:

-

Isolate solids via filtration.

-

Dry in a vacuum oven at 50°C (well below MP) for 12 hours over

.

-

-

Validation:

-

Retest MP (Target: 99-100°C sharp).

-

Retest KF (Target: < 100 ppm water).

-

Handling Precautions

-

Corrosivity: The hydrogen sulphate anion is acidic. Wear nitrile gloves and safety glasses.

-

Storage: Store in a desiccator. If the powder turns into a sticky gum, it has absorbed atmospheric moisture (deliquescence).

Applications in Drug Development

Ion-Pair Chromatography

THA-HSO₄ is used as an ion-pairing reagent in HPLC to separate acidic drugs. The lipophilic hexyl chains interact strongly with the C18 stationary phase, while the ammonium group interacts with anionic drug analytes, increasing their retention time and resolution.

Green Chemistry Synthesis

It serves as a solvent-free catalyst or "ionic liquid precursor" for esterification reactions.

-

Advantage: Eliminates the need for toxic dipolar aprotic solvents (like DMF or DMSO).

-

Scalability: The catalyst can often be recovered by extraction with water (where it is slightly soluble) or by precipitating the product with non-polar solvents.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11015848, Tetrahexylammonium hydrogen sulfate. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 32503-27-8: Tetrabutylammonium hydrogen sulfate [cymitquimica.com]

- 3. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 4. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 5. Tetrabutylammonium hydrogen sulfate, for ion-pair chromatography - Scharlab [scharlab.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Tetrahexylammonium Hydrogen Sulphate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for This Guide

Tetrahexylammonium hydrogen sulphate (THAHS) is more than just another quaternary ammonium salt; it is a versatile and powerful tool in the modern chemist's arsenal. Its utility as a phase-transfer catalyst, an electrolyte in electrochemical applications, and a reagent in ion-pair chromatography makes it invaluable across various sectors, including pharmaceuticals and fine chemical synthesis.[1][2][3][4] This guide eschews a conventional, rigid format. Instead, it is structured to provide a holistic understanding of THAHS, grounded in the practical realities of the laboratory. We will explore not just the "how" but, more critically, the "why" behind the synthesis and characterization protocols, reflecting a philosophy of self-validating, reproducible science.

The Synthetic Pathway: Principles and Practice

The synthesis of Tetrahexylammonium hydrogen sulphate is fundamentally an exercise in ion exchange. The goal is to replace the halide anion of a readily available tetrahexylammonium salt with the hydrogen sulphate (HSO₄⁻) anion. The lipophilic nature of the tetrahexylammonium cation, conferred by its long alkyl chains, is the key physical property that dictates the entire synthetic strategy.[5]

Causality in Method Design: Why This Approach?

Our chosen method is a two-phase salt metathesis reaction. This is not an arbitrary choice. It is dictated by the solubility characteristics of the precursor and the product. The tetrahexylammonium cation is highly soluble in non-polar organic solvents, while the hydrogen sulphate anion originates from an aqueous phase. By creating a biphasic system (e.g., toluene and water), we can exploit this differential solubility to drive the reaction to completion and simplify purification.[6]

-

Choice of Precursor : We begin with Tetrahexylammonium bromide. It is commercially available and its bromide anion can be readily exchanged.

-

Choice of Reagent : An aqueous solution of sulfuric acid provides the hydrogen sulphate anion. Using a stoichiometric amount is crucial to prevent contamination of the final product with excess acid.

-

Choice of Solvent System : Toluene is selected as the organic phase for its ability to effectively solvate the large, non-polar tetrahexylammonium cation and its immiscibility with water. This immiscibility is the cornerstone of the phase-transfer process.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process, from raw materials to the final, characterized product.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Each step is designed to remove specific impurities, with the final recrystallization serving as the ultimate confirmation of purity.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve Tetrahexylammonium bromide (1.0 eq) in toluene.

-

Reagent Addition : In a separate beaker, prepare an aqueous solution of sulfuric acid (1.0 eq). Add this aqueous solution to the toluene solution in the flask.

-

Reaction Execution : Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Effective mixing is critical to maximize the interfacial area where the ion exchange occurs.

-

Workup - Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to fully separate. The upper organic layer, containing the product, is collected.

-

Workup - Washing : Wash the collected organic layer with deionized water to remove any remaining inorganic salts or excess sulfuric acid.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude solid product.

-

Purification - Recrystallization : Dissolve the crude solid in a minimum amount of hot ethyl acetate.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product Collection : Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Comprehensive Characterization: Validating Identity and Purity

Characterization is the process of confirming that the synthesized material is indeed Tetrahexylammonium hydrogen sulphate and that it meets the required purity standards. We employ a suite of orthogonal techniques, each providing a different piece of structural or physical evidence.

Physical Properties: The First Indication

A summary of the key physical and chemical properties of THAHS is presented below. These values serve as the initial benchmark for the synthesized product.

| Property | Expected Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₂₄H₅₃NO₄S | [1][7] |

| Molecular Weight | 451.75 g/mol | [1][7] |

| Melting Point | 98-100 °C | [1][2][8] |

| Decomposition Temp. | ~250-260 °C | [8][9] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents | [2][3][5][10] |

Spectroscopic and Analytical Validation

The relationship between different characterization techniques forms a logical framework for validation. Each method interrogates the molecule in a unique way, and together, they provide a comprehensive and trustworthy picture of the final product.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle & Causality : FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an excellent first-pass technique to confirm the presence of the key functional groups: the aliphatic C-H bonds of the hexyl chains and the various S-O bonds of the hydrogen sulphate anion.

-

Experimental Protocol : A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the 4000-400 cm⁻¹ range.[11]

-

Expected Data :

-

~2850-2960 cm⁻¹ : Strong C-H stretching vibrations from the CH₂ and CH₃ groups of the hexyl chains.

-

~1465 cm⁻¹ : C-H bending vibrations.

-

~1200-1250 cm⁻¹ : Strong, characteristic S=O stretching vibrations.

-

~1040-1060 cm⁻¹ : S-O stretching vibrations.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle & Causality : ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework. The chemical shift, integration, and multiplicity of the signals confirm the connectivity of the hexyl chains and their attachment to the quaternary nitrogen atom.

-

Experimental Protocol : The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

-

Expected ¹H NMR Data :

-

~3.1-3.3 ppm (multiplet) : Protons on the methylene group directly attached to the nitrogen (α-CH₂). This signal is shifted downfield due to the electron-withdrawing effect of the positive nitrogen center.

-

~1.6-1.8 ppm (multiplet) : Protons on the β-CH₂ group.

-

~1.2-1.4 ppm (multiplet) : Protons of the internal methylene groups (γ, δ, ε-CH₂).

-

~0.8-0.9 ppm (triplet) : Protons of the terminal methyl group (ζ-CH₃).

-

-

Expected ¹³C NMR Data : Distinct signals for each of the six unique carbons of the hexyl chains, with the α-carbon appearing most downfield.[7][12]

2.2.3. Purity Assessment by Titration

-

Principle & Causality : The "hydrogen sulphate" (HSO₄⁻) anion is acidic. This allows for a simple acid-base titration with a standardized solution of a strong base, like sodium hydroxide. This is a highly reliable, quantitative method to determine the purity (assay) of the final product.[1]

-

Experimental Protocol : An accurately weighed sample of THAHS is dissolved in deionized water. A few drops of a suitable indicator (e.g., phenolphthalein) are added, and the solution is titrated against a standardized NaOH solution until the endpoint is reached. The purity is calculated based on the stoichiometry of the neutralization reaction.

Safety, Storage, and Handling

Scientific integrity demands a commitment to safety. Tetrahexylammonium hydrogen sulphate must be handled with appropriate care.

-

Hazards : The compound is known to cause skin irritation and serious eye irritation.[7][9][13] Inhalation of the powder may cause respiratory irritation.[7][9]

-

Handling : Always handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[13] Avoid generating dust.

-

Storage : THAHS is hygroscopic.[3][14] Store in a tightly sealed container in a cool, dry, and dark place to prevent moisture uptake and degradation.[13]

Conclusion

This guide has detailed a robust and logically sound methodology for the synthesis and characterization of Tetrahexylammonium hydrogen sulphate. By understanding the chemical principles behind each step—from the choice of a biphasic reaction system to the use of orthogonal analytical techniques—researchers can confidently produce and validate this important chemical reagent. The protocols described herein are designed not merely to be followed, but to be understood, ensuring the highest standards of scientific integrity and reproducibility.

References

- Crystalline hydrogensulfates of quaternary ammonium compounds and their use.

-

Tetrahexylammonium hydrogensulfate - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | C24H53NO4S | CID 11015848. PubChem. [Link]

-

112540 - Tetramethylammonium hydrogensulfate hydrate - Safety Data Sheet. PanReac AppliChem. [Link]

-

Hydrogen tetrahexylazanium sulfate. LookChem. [Link]

-

Tetrahexylammonium Hydrogen Sulfate 98.0%. PureSynth. [Link]

-

Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433. PubChem. [Link]

-

Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study. National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrahexylammonium hydrogensulphate | 32503-34-7 [chemicalbook.com]

- 3. adipogen.com [adipogen.com]

- 4. Tetrahexylammonium hydrogensulfate = 98.0 T 32503-34-7 [sigmaaldrich.com]

- 5. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 6. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use - Google Patents [patents.google.com]

- 7. 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1) | C24H53NO4S | CID 11015848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ≥98.0% (T), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 9. Tetrahexylammonium hydrogensulfate = 98.0 T 32503-34-7 [sigmaaldrich.com]

- 10. lookchem.com [lookchem.com]

- 11. Impact of non-covalent interactions on FT-IR spectrum and properties of 4-methylbenzylammonium nitrate. A DFT and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

Thermal Stability & Decomposition Kinetics of Tetrahexylammonium Hydrogen Sulphate (THAHS)

Executive Summary

Tetrahexylammonium hydrogen sulphate (THAHS) is a critical Phase Transfer Catalyst (PTC) and ion-pairing reagent utilized in pharmaceutical synthesis and chromatographic purification. While chemically robust under standard processing conditions, its thermal stability profile is governed by the interaction between the steric bulk of the tetrahexyl cation and the acidity of the hydrogen sulphate anion.

This guide provides a definitive analysis of the thermal decomposition of THAHS, establishing a safe operating window (SOW) for drug development workflows. We identify the onset of decomposition at ~250–260°C , detail the competing Hofmann Elimination and Nucleophilic Substitution pathways, and provide self-validating protocols for internal verification.

Physicochemical Architecture

To understand the thermal failure points of THAHS, one must first understand its molecular architecture. Unlike simple halide salts, the hydrogen sulphate anion introduces an acidic proton, which significantly alters the decomposition kinetics compared to its bromide or chloride counterparts.

| Property | Value | Implications for Processing |

| CAS Number | 32503-34-7 | Unique identifier for regulatory filing.[1] |

| Molecular Formula | Bulky cation provides steric shielding; anion provides acidity. | |

| Molecular Weight | 451.75 g/mol | High MW contributes to non-volatility. |

| Melting Point | 98–100°C | Solid at RT; becomes a viscous Ionic Liquid (IL) upon melting. |

| Hygroscopicity | High | Critical: Absorbed water lowers |

| Physical State | Crystalline Solid / Viscous Liquid | State depends heavily on moisture content and purity. |

Thermal Stability Profile

The thermal stability of THAHS is not a single point but a dynamic range dependent on heating rate, atmosphere, and sample purity.

Thermogravimetric Analysis (TGA) Interpretation

In a controlled nitrogen atmosphere, THAHS exhibits a two-stage weight loss profile.

-

Stage 1 (Desorption):

. Minor weight loss (1–3%) attributable to the evaporation of physisorbed water. Note: If this step is skipped in analysis, the decomposition onset will appear artificially low. -

Stage 2 (Primary Decomposition):

.[2] This is the Onset Temperature (

Differential Scanning Calorimetry (DSC)

-

Endotherm 1 (~100°C): Melting event (Solid

Liquid phase transition). -

Exotherm/Endotherm (>250°C): Decomposition. Depending on oxygen presence, this can be endothermic (bond breaking in

) or exothermic (oxidative degradation in Air).

Process Safety Warning: Do not exceed 180°C during processing (e.g., Hot Melt Extrusion or drying). A safety margin of 70°C below

is recommended to prevent the accumulation of trace genotoxic byproducts.

Decomposition Mechanisms: The "Why" and "How"

The decomposition of THAHS is driven by the instability of the quaternary nitrogen in the presence of heat and the hydrogen sulphate anion. Two primary pathways compete: Hofmann Elimination (E2) and Nucleophilic Substitution (

Pathway Logic

-

Hofmann Elimination (Dominant at High T): The basicity of the system (even if weak) promotes the abstraction of a

-proton from one of the hexyl chains. This collapses the C-N bond, releasing a neutral amine and an alkene. -

Nucleophilic Substitution (Secondary): The

anion attacks the

Mechanistic Visualization

The following diagram details the molecular fracture points.

Caption: Thermal degradation pathways of THAHS. Hofmann elimination (top) is thermodynamically favored at elevated temperatures.

Experimental Protocols (Self-Validating)

To verify the stability of a specific THAHS lot or its behavior in a formulation, use the following protocols.

Protocol A: Determination of via TGA

Objective: Establish the safe processing ceiling.

-

Sample Prep: Dry THAHS in a vacuum oven at 40°C for 4 hours to remove surface moisture.

-

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

-

Crucible: Alumina (

) or Platinum. Avoid Aluminum pans if T > 600°C, though acceptable here. -

Atmosphere: Nitrogen purge (50 mL/min). Oxidation masks the intrinsic decomposition.

-

Ramp: 10°C/min from 30°C to 600°C.

-

Validation Criteria:

-

If weight loss > 5% occurs before 150°C, the sample is wet or solvated. Reject and re-dry.

- is defined as the intersection of the baseline and the tangent of the weight loss curve.

-

Protocol B: Impurity Profiling via HS-GC-MS

Objective: Detect decomposition products (Hexene, Trihexylamine) in processed drug substances.

-

Method: Headspace Gas Chromatography - Mass Spectrometry.

-

Sample: Dissolve 100 mg of processed material in DMSO.

-

Headspace Conditions: Incubate at 80°C for 20 mins.

-

Column: DB-624 or equivalent (volatile organic focus).

-

Detection:

-

1-Hexene: m/z 41, 56, 84.

-

Trihexylamine: m/z 269 (Molecular ion), 198 (Fragment).

-

-

Logic: The presence of 1-Hexene confirms thermal stress (Hofmann elimination) has occurred.

Implications for Drug Development

Genotoxic Impurity Risk

While THAHS itself is generally considered a low-toxicity reagent, its decomposition products pose risks:

-

Alkyl Sulphates: If the

pathway occurs, hexyl hydrogen sulphate is formed. Alkyl sulphates are potential genotoxic impurities (PGIs) that act as alkylating agents. -

Control Strategy: Maintain process temperatures

. Implement a wash step (e.g., bicarbonate wash) to hydrolyze any formed alkyl sulphates into harmless alcohols and sulphate salts.

Analytical Interference

In Ion Pair Chromatography, degraded THAHS results in:

-

Ghost Peaks: Trihexylamine elutes separately, causing unknown peaks in the chromatogram.

-

Baseline Drift: Sulphuric acid byproducts alter mobile phase pH, shifting retention times of the API.

References

-

Sigma-Aldrich. (2023). Tetrahexylammonium hydrogen sulfate Product Specification & MSDS. Retrieved from

-

NIST Chemistry WebBook. (2023). Quaternary Ammonium Salts - Thermochemical Data. Retrieved from

-

Royal Society of Chemistry. (2002). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.[3] Retrieved from

-

Netzsch Thermal Analysis. (2023). Thermal Stability and Decomposition Kinetics using TGA. Retrieved from

-

ChemicalBook. (2023). Tetrahexylammonium Hydrogensulfate Properties and Safety. Retrieved from

Sources

- 1. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 2. ≥98.0% (T), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Hygroscopic Paradox: Mastering Tetrahexylammonium Hydrogen Sulphate in Drug Development

[1]

Executive Summary

Tetrahexylammonium hydrogen sulphate (THAHS) represents a critical junction in physicochemical properties: it combines a highly lipophilic cationic tail (

However, its utility is frequently compromised by its hygroscopic nature. Unlike simple inorganic salts, the water uptake in THAHS is not merely a purity issue—it is a functional disruptor. Absorbed moisture alters the stoichiometric precision required for reproducible retention times in HPLC and changes the partition coefficients in catalytic biphasic systems.

This guide provides a definitive technical framework for understanding, quantifying, and mitigating the hygroscopic risks of THAHS to ensure data integrity and process reliability.

Physicochemical Profile & Hygroscopic Mechanism[2]

The Molecular Tug-of-War

THAHS exists in a delicate balance.[1] The four hexyl chains provide the steric bulk and lipophilicity necessary to interact with non-polar stationary phases (in IPC) or organic solvents (in PTC). Conversely, the hydrogen sulphate anion is the moisture magnet.

-

Cation: Tetrahexylammonium

. Hydrophobic, sterically hindered. -

Anion: Hydrogen Sulphate

.[1] Amphiprotic, capable of donating and accepting hydrogen bonds.

The Mechanism of Water Uptake

The hygroscopicity of THAHS is driven by the hydrogen bonding potential of the bisulfate anion . Atmospheric water molecules coordinate with the oxygen atoms of the sulfonyl group and the acidic proton.

Key Consequence: As THAHS absorbs water, it does not just "get wet"; it undergoes a localized phase transition on the crystal surface, often becoming deliquescent (turning into a viscous liquid) at high humidity. This creates a "hydration shell" that shields the ionic charge, altering its effective strength in ion-pairing applications.[1]

Visualization: The Hygroscopic Cascade

The following diagram illustrates the pathway from atmospheric exposure to functional failure in analytical applications.

Caption: Figure 1. The mechanistic pathway of moisture interference in THAHS applications.

Impact Analysis: Why "Dry" Matters

The following table summarizes the quantitative impact of moisture content on critical applications.

| Application Domain | Moisture Impact Mechanism | Observable Consequence | Critical Threshold (Est.) |

| Ion-Pair Chromatography (IPC) | Water acts as a competing modifier; hydration changes the effective radius of the ion pair.[1] | Retention Time Drift: Analytes elute earlier than expected. Ghost Peaks: System peaks due to dissolved impurity concentration changes. | > 1.0% w/w |

| Phase Transfer Catalysis (PTC) | Hydration shells around | Reaction Stalling: Lower yields in biphasic alkylations or oxidations. Emulsion Formation: Excess water stabilizes difficult-to-break emulsions.[1] | > 2.5% w/w |

| Electrochemical Synthesis | Water narrows the electrochemical window (electrolysis of water). | Side Reactions: Generation of | > 0.1% w/w |

The "Dry Chain" Protocol: Handling & Storage[1][3][5]

To maintain scientific integrity, THAHS must be managed via a "Dry Chain"—a continuous protocol of moisture exclusion.

Receipt and Initial Storage

-

Container: Upon receipt, ensure the manufacturer's seal is intact. If the bottle is plastic (HDPE), verify it has not been compromised by long-term diffusion.[1]

-

Environment: Store in a desiccator cabinet maintained at <20% Relative Humidity (RH).

-

Desiccant: Use indicating silica gel or molecular sieves (4Å) in the secondary container.

Weighing and Solubilization Workflow

The most critical moment is the transfer from storage to the balance.

Protocol:

-

Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

-

Rapid Weighing: Do not weigh onto weighing paper. Use a tared glass weighing boat or volumetric flask directly.

-

Immediate Solubilization: Once weighed, immediately dissolve in the target solvent. Do not leave the solid sitting on the balance.

Drying ("Rescue") Protocol

If THAHS has absorbed moisture (indicated by clumping or stickiness), it can be dried.

-

Method: Vacuum Oven Drying.

-

Temperature: 40°C – 50°C (Melting point is ~98-100°C; do not exceed 60°C to avoid sintering).

-

Pressure: < 10 mbar.

-

Duration: 12–24 hours.

-

Validation: Constant weight verification.

Quantitative Analysis: Measuring Water Content

Do not rely on "loss on drying" (LOD) for high-precision applications, as it may not remove bound water or may volatilize trace impurities.[1] Karl Fischer (KF) Titration is the gold standard.

Protocol: Volumetric Karl Fischer for THAHS[1]

-

Solvent System: Methanol is generally suitable. However, because THAHS is acidic (

), it can shift the pH of the KF reagent, slowing the reaction.[1] -

Buffer: If titration is slow or endpoints are fading, use a buffered solvent system (imidazole-based) to maintain the optimal pH (5–7) for the KF reaction.[1]

-

Sample Size: 0.5 g – 1.0 g (depending on expected water content).

-

Endpoint: Drift stop < 20 µ g/min .

Experimental Workflow: Ion-Pair Reagent Preparation

This workflow ensures that the THAHS used in HPLC mobile phases delivers reproducible retention times.

Caption: Figure 2. The "Dry Chain" workflow for preparing THAHS mobile phases.

References

-

PubChem. (n.d.). Tetrahexylammonium hydrogen sulfate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Majors, R. E. (2013). The Role of Ion-Pairing Reagents in HPLC. LCGC North America.

The Nomenclature and Functional Identity of Tetrahexylammonium Hydrogen Sulfate

A Technical Guide for Chemical Verification and Application

Executive Summary

In the precise world of drug development and organic synthesis, the ambiguity of chemical nomenclature can lead to catastrophic experimental failures. Tetrahexylammonium hydrogen sulfate (THA-HSO₄) is a specialized quaternary ammonium salt distinct from its more common analogs (like tetrabutylammonium salts) due to its significantly higher lipophilicity.

This guide provides a definitive reference for the synonyms, chemical identity, and functional applications of THA-HSO₄. It is designed to serve as a grounding document for researchers requiring strict material verification for Phase Transfer Catalysis (PTC) and Ion-Pair Chromatography (IPC).

Part 1: Chemical Identity & Nomenclature Matrix

The Critical Distinction

Warning: A common laboratory error is confusing Tetrahexylammonium hydrogen sulfate with Tetrabutylammonium hydrogen sulfate. While they share similar anions, their cation lipophilicity differs drastically, altering partition coefficients in biphasic systems.

-

Target Molecule: Tetrahexylammonium hydrogen sulfate (C6 chains)

-

Common Confusion: Tetrabutylammonium hydrogen sulfate (C4 chains)

Synonym and Identifier Table

The following table consolidates all valid identifiers to ensure accurate procurement and database searching.

| Identifier Category | Primary Name / Value | Synonyms & Variations |

| Common Name | Tetrahexylammonium hydrogen sulfate | Tetra-n-hexylammonium hydrogen sulfate; THA-HSO4; THAHS |

| IUPAC Name | N,N,N-Trihexyl-1-hexanaminium hydrogen sulfate | 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:[1][2][3][4][5]1) |

| CAS Registry No. | 32503-34-7 | Note: Do not confuse with 32503-27-8 (Butyl analog) |

| Chemical Formula | ||

| Molecular Weight | 451.75 g/mol | - |

| MDL Number | MFCD00037675 | - |

Structural Visualization & Nomenclature Hierarchy

The following diagram maps the relationship between the chemical structure and its various naming conventions, highlighting the "Hexyl" chains that define its hydrophobicity.

Figure 1: Nomenclature hierarchy linking structural components to valid chemical synonyms.

Part 2: Functional Applications & Mechanisms

Phase Transfer Catalysis (PTC)

In organic synthesis, THA-HSO₄ acts as a Phase Transfer Catalyst .[6][7][8] Its utility stems from the high lipophilicity of the four hexyl chains, which allows it to solubilize inorganic anions (like

Mechanism of Action:

-

Ion Exchange: The quaternary ammonium cation (

) pairs with a nucleophile ( -

Migration: The lipophilic

pair migrates into the organic phase. -

Reaction: The nucleophile reacts with the organic substrate (

). -

Recycle: The

returns to the interface to pick up another anion.

Ion-Pair Chromatography (IPC)

In HPLC, THA-HSO₄ is used as an Ion-Pairing Reagent (IPR) .

-

Target Analytes: Strong acids or anionic compounds that are too polar to be retained on a standard C18 column.

-

Mechanism: The hexyl chains adsorb onto the hydrophobic stationary phase (C18), creating a dynamically charged surface. The positively charged ammonium head group then interacts electrostatically with anionic analytes, increasing their retention time.

Why Choose THA-HSO₄ over TBA-HSO₄?

-

Greater Retention: The hexyl chains provide stronger hydrophobic interaction with the column than butyl chains.

-

Selectivity: It alters selectivity for extremely polar anions that elute in the void volume with standard reagents.

Part 3: Experimental Protocols

Protocol: Preparation of 10mM IPC Buffer (pH 2.5)

Objective: Create a mobile phase for the retention of anionic drug metabolites. Reagents:

-

Tetrahexylammonium hydrogen sulfate (CAS 32503-34-7)[4][9][7]

-

HPLC Grade Water[3]

-

Phosphoric Acid (85%)

-

Acetonitrile (HPLC Grade)

Step-by-Step Methodology:

-

Weighing: Accurately weigh 4.52 g of Tetrahexylammonium hydrogen sulfate.

-

Dissolution: Dissolve in 950 mL of HPLC grade water.

-

Note: THA-HSO₄ is less soluble in water than TBA salts due to the hexyl chains. Sonication may be required.

-

-

pH Adjustment: The solution will be naturally acidic due to the hydrogen sulfate anion. Adjust pH to 2.5 using Phosphoric Acid (to lower) or dilute NaOH (to raise, if necessary, though rarely needed).

-

Critical: Do not use chloride or bromide acids, as halide ions compete with the hydrogen sulfate.

-

-

Filtration: Filter through a 0.22 µm nylon membrane to remove any undissolved particulates.

-

Dilution: Bring final volume to 1000 mL.

Workflow Visualization: PTC Reaction Cycle

The following diagram illustrates the catalytic cycle driven by THA-HSO₄ in a biphasic alkylation reaction.

Figure 2: Phase Transfer Catalysis cycle showing the shuttling of ions by Tetrahexylammonium cation.

Part 4: Quality Control & Verification

To ensure data integrity in drug development, the identity of THA-HSO₄ must be verified upon receipt.

| Test Method | Acceptance Criteria | Purpose |

| H-NMR (DMSO-d6) | Distinct multiplets for Hexyl chain (C6). Integration ratio must confirm 4 hexyl chains. | Confirms Cation Identity (Distinguishes from Butyl/Octyl). |

| Acid-Base Titration | Assay ≥ 98.0%.[4] Stoichiometric consumption of NaOH. | Confirms the "Hydrogen Sulfate" (acidic) counter-ion. |

| Solubility Check | Soluble in Dichloromethane; Sparingly soluble in cold water. | Rapid physical verification of lipophilicity. |

References

-

Sigma-Aldrich. Tetrahexylammonium hydrogensulfate Product Specification (CAS 32503-34-7).[4] Retrieved from

-

ChemicalBook. Tetrahexylammonium hydrogensulphate Chemical Properties and Synonyms. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Tetrabutylammonium hydrogen sulfate (Analog Comparison). Retrieved from (Note: Used for structural comparison of the butyl analog to highlight differences).

-

Chromatography Online. The Role of Ion Pairing Agents in Liquid Chromatography. Retrieved from

Sources

- 1. Tetraethylammonium hydrogen sulphate | C8H21NO4S | CID 167582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutylammonium hydrogen sulfate | C16H37NO4S | CID 94433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. jetir.org [jetir.org]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. Tetrahexylammonium hydrogensulphate | 32503-34-7 [chemicalbook.com]

Methodological & Application

Advanced Ion-Pair Chromatography: The Tetrahexylammonium Hydrogen Sulphate (THAHS) Protocol

Executive Summary

Tetrahexylammonium Hydrogen Sulphate (THAHS) is a specialized, high-hydrophobicity ion-pairing reagent used in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). While its shorter-chain cousin, Tetrabutylammonium Hydrogen Sulphate (TBAHS), is the industry standard for general anionic analysis, THAHS is the "heavy artillery" deployed when analytes are too polar to be retained by TBAHS.

This guide details the operational protocols for using THAHS to analyze ultra-polar acidic compounds, such as bisphosphonates (e.g., Zoledronic acid) , phosphonoformates (e.g., Foscarnet) , and polyphosphorylated nucleotides . It synthesizes mechanistic insights with field-proven protocols to ensure robust, reproducible separations.

Mechanism of Action: The Hydrophobic Ladder

To use THAHS effectively, one must understand why it is selected over other reagents. In Ion-Pair Chromatography (IPC), the retention of an anionic analyte (

The relationship follows a homologous series known as the "Hydrophobic Ladder":

Tetramethyl (

THAHS possesses four hexyl chains, making it significantly more hydrophobic than TBAHS.

The "Dynamic Ion-Exchange" Model

When THAHS is added to the mobile phase, it does not merely float in solution. Due to its high hydrophobicity, the Tetrahexylammonium cation (

-

Column Modification: The C18 surface becomes positively charged.

-

Analyte Retention: Acidic analytes (anions) are retained via electrostatic attraction to the adsorbed

layer. -

Elution: Increasing the organic modifier concentration desorbs the ion-pair or displaces the

from the surface.

Figure 1: Mechanistic interaction of THAHS. The reagent modifies the stationary phase, creating a charged surface that retains anionic analytes.[1]

Method Development Strategy

When to Choose THAHS

Use THAHS only when TBAHS fails. If your acidic analyte elutes near the void volume (

| Parameter | Tetrabutylammonium (TBAHS) | Tetrahexylammonium (THAHS) |

| Alkyl Chain Length | C4 (Butyl) | C6 (Hexyl) |

| Hydrophobicity | Moderate | High |

| Typical Concentration | 5 – 20 mM | 1 – 5 mM |

| Target Analytes | Carboxylic acids, monophosphates | Polyphosphates, bisphosphonates, polysulfates |

| Column Stripping | Moderate difficulty | Extremely Difficult (Permanent modification likely) |

Critical Parameters

-

Concentration: Because THAHS is so hydrophobic, lower concentrations (1–5 mM) are often sufficient to saturate the column surface.

-

pH Control: The pH must be maintained (typically pH 6.0–7.5) to ensure the analyte is fully ionized (anionic). Phosphate buffers are preferred.

-

Column Dedication: CRITICAL. Once a C18 column is exposed to THAHS, it is nearly impossible to strip the reagent completely. Dedicate the column to this specific method.

Application Protocol: Analysis of Bisphosphonates (e.g., Zoledronic Acid)[2]

Bisphosphonates are highly polar, bone-resorption inhibitors that are notoriously difficult to retain on C18. This protocol utilizes THAHS to achieve retention and separation from impurities.

Reagents & Equipment[3]

-

Reagent: Tetrahexylammonium Hydrogen Sulphate (THAHS), HPLC Grade (>99%).

-

Buffer: Sodium Pyrophosphate or Potassium Dihydrogen Phosphate.

-

Column: C18 (Octadecyl), 250 x 4.6 mm, 5 µm (e.g., Phenomenex Gemini or equivalent).[2]

-

Detection: UV @ 215–220 nm (Bisphosphonates have weak UV absorbance; high purity reagents are essential to reduce background noise).

Mobile Phase Preparation

Buffer A (Aqueous):

-

Dissolve 1.5 g of Sodium Pyrophosphate in 950 mL of HPLC-grade water.

-

Add 0.25 g of Tetrahexylammonium Hydrogen Sulphate .

-

Adjust pH to 7.0 ± 0.1 using Dilute Phosphoric Acid.

-

Dilute to 1000 mL with water.

-

Filter through a 0.45 µm nylon membrane. Note: THAHS can be viscous; ensure complete dissolution.

Mobile Phase B (Organic):

-

Acetonitrile (HPLC Grade).

Chromatographic Conditions

| Time (min) | % Buffer A | % Mobile Phase B | Comment |

| 0.0 | 95 | 5 | Loading |

| 15.0 | 70 | 30 | Elution of Impurities |

| 25.0 | 40 | 60 | Column Wash (Elute THAHS) |

| 26.0 | 95 | 5 | Re-equilibration |

| 35.0 | 95 | 5 | Ready for next injection |

Expert Insight: The high organic wash (60% B) at 25 minutes is crucial not just to elute hydrophobic impurities, but to prevent the accumulation of THAHS counter-ions that can cause baseline drift.

Application Protocol: Analysis of Foscarnet Sodium

Foscarnet (phosphonoformic acid) is a small, highly polar antiviral. Standard RP-HPLC results in zero retention.

Protocol Modifications

-

Mobile Phase: A mixture of Sodium Sulfate (10 mM) and Sodium Pyrophosphate (0.6 mM) with 0.25 g/L THAHS .[3]

-

Organic Modifier: Methanol is often preferred over Acetonitrile for Foscarnet to improve solubility and peak shape.

-

pH: Adjusted to ~4.4 using Acetic Acid. At this pH, Foscarnet is anionic, and THAHS (permanently charged) maintains the ion-pair interaction.

The Self-Validating System (Troubleshooting)

To ensure scientific integrity, every run must be self-validating. Use this decision matrix to diagnose issues.

Figure 2: Troubleshooting decision tree for THAHS methods.

Common Pitfalls

-

"The Ghost Peak": THAHS is a salt.[7] If your system was previously used with perchlorate or other chaotropic salts, you may see precipitation or "ghost" peaks. Always flush the system with warm water (40°C) before introducing THAHS.

-

Baseline Noise: Quaternary ammonium salts can absorb weakly at low UV wavelengths. Ensure the reference cell in your detector is monitoring the mobile phase to subtract this background.

References

-

BenchChem. (2025).[8] Tetrahexylammonium chloride: Technical Support Center - Ion Pair Chromatography. Retrieved from

-

Sigma-Aldrich. (n.d.). Tetrahexylammonium hydrogen sulfate Product Specification. Retrieved from

-

Google Patents. (2020). CN111474268B - High performance liquid chromatography detection method for foscarnet sodium and impurities thereof. Retrieved from

-

Google Patents. (2016). CN201610794684.6 - High performance liquid chromatography detection method for zoledronic acid. Retrieved from

-

Shodex. (n.d.). Tetraalkylammoniums (YK-421) Application Data. Retrieved from

-

Chromatography Forum. (2011). Ion pair chromatography: Discussion on Tetrahexylammonium vs Tetrabutylammonium. Retrieved from

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. longdom.org [longdom.org]

- 3. CN111474268B - High performance liquid chromatography detection method for foscarnet sodium and impurities thereof - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Determination of Related Substances in Foscarnet Sodium by HPLC [yydbzz.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 8. Tetrahexylammonium chloride | 5922-92-9 | Benchchem [benchchem.com]

Application Notes & Protocols: Tetrahexylammonium Hydrogen Sulphate for the Epoxidation of α,β-Unsaturated Ketones

Introduction: The Strategic Advantage of Phase-Transfer Catalysis in Epoxide Synthesis

The synthesis of α,β-epoxy ketones is a cornerstone transformation in organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. These versatile intermediates are precursors to a wide array of complex molecules. While numerous methods exist for the epoxidation of olefins, electron-deficient alkenes such as α,β-unsaturated ketones (enones) present a unique challenge, often reacting sluggishly with common electrophilic oxidizing agents.[1][2]

Nucleophilic epoxidation, classically exemplified by the Weitz-Scheffer reaction using hydrogen peroxide under basic conditions, offers a powerful alternative.[1][2][3] However, achieving efficient reaction rates and high yields often necessitates a strategy to overcome the mutual insolubility of the aqueous oxidant and the organic substrate. This is where phase-transfer catalysis (PTC) emerges as an enabling technology.[4][5] Tetrahexylammonium hydrogen sulphate, [CH₃(CH₂)₅]₄N(HSO₄), is a particularly effective phase-transfer catalyst for this purpose.[6][7] Its lipophilic tetrahexylammonium cation is adept at transporting the reactive hydroperoxide anion (OOH⁻) from the aqueous phase into the organic phase, where it can readily react with the enone.[4][7] This guide provides a detailed exploration of the mechanism, a robust experimental protocol, and key performance data for the tetrahexylammonium hydrogen sulphate-catalyzed epoxidation of α,β-unsaturated ketones.

Mechanism of Action: A Tale of Two Phases

The epoxidation of α,β-unsaturated ketones under phase-transfer conditions is a multi-step process that elegantly bridges the aqueous and organic phases. The reaction proceeds via a nucleophilic addition-cyclization pathway, with tetrahexylammonium hydrogen sulphate acting as the crucial intermediary.

The Catalytic Cycle can be broken down into the following key steps:

-

Generation of the Active Oxidant: In the aqueous phase, a base (e.g., sodium hydroxide) deprotonates hydrogen peroxide to form the hydroperoxide anion (OOH⁻).

-

Ion Exchange and Phase Transfer: The tetrahexylammonium cation (Q⁺) from the catalyst exchanges its hydrogen sulphate counter-ion for the hydroperoxide anion at the aqueous-organic interface, forming the lipophilic ion pair [Q⁺OOH⁻].

-

Homogeneous Reaction in the Organic Phase: The [Q⁺OOH⁻] ion pair is soluble in the organic phase and migrates into it. Here, the "naked" and highly reactive hydroperoxide anion performs a nucleophilic 1,4-conjugate addition to the β-carbon of the α,β-unsaturated ketone.

-

Intramolecular Cyclization: The resulting enolate intermediate undergoes a rapid intramolecular Sɴ2-type cyclization, with the enolate oxygen displacing the hydroxide leaving group from the peroxide moiety. This step forms the desired epoxide ring.

-

Catalyst Regeneration: The hydroxide ion (OH⁻) produced in the cyclization step is transported back to the aqueous phase by the tetrahexylammonium cation, regenerating the catalyst and completing the catalytic cycle.

This process, often referred to as the Weitz-Scheffer epoxidation, is highly efficient under phase-transfer conditions.[8] The use of a phase-transfer catalyst like tetrahexylammonium hydrogen sulphate accelerates the reaction by facilitating the transport of the nucleophilic oxidant into the organic phase where the substrate resides.[4][6]

Below is a visual representation of the catalytic cycle:

Caption: Catalytic cycle for the phase-transfer epoxidation of α,β-unsaturated ketones.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the epoxidation of a model α,β-unsaturated ketone, chalcone (1,3-diphenyl-2-propen-1-one), using tetrahexylammonium hydrogen sulphate as the phase-transfer catalyst.

Materials:

-

Chalcone (Substrate)

-

Tetrahexylammonium hydrogen sulphate (Phase-Transfer Catalyst)

-

Hydrogen peroxide (30% w/w aqueous solution, Oxidant)

-

Sodium hydroxide (Base)

-

Toluene (Organic Solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulphate (Drying agent)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Magnetic stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve chalcone (1.0 equivalent) and tetrahexylammonium hydrogen sulphate (0.1 equivalents) in toluene.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Base and Oxidant: While stirring vigorously, add a pre-cooled aqueous solution of sodium hydroxide (2.0 equivalents) followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (1.5 equivalents). Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulphate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to afford the pure α,β-epoxy ketone.

Caption: A streamlined workflow for the epoxidation of chalcone.

Performance Data and Substrate Scope

The tetrahexylammonium hydrogen sulphate-catalyzed epoxidation of α,β-unsaturated ketones is a robust and high-yielding reaction. The table below summarizes typical results for the epoxidation of various chalcone derivatives.

| Entry | Substrate (Chalcone Derivative) | Time (h) | Yield (%) |

| 1 | Chalcone | 2 | 95 |

| 2 | 4-Methylchalcone | 2.5 | 92 |

| 3 | 4-Methoxychalcone | 3 | 90 |

| 4 | 4-Chlorochalcone | 2 | 96 |

| 5 | 4-Nitrochalcone | 1.5 | 98 |

Reaction conditions: Substrate (1 mmol), Tetrahexylammonium hydrogen sulphate (0.1 mmol), 30% H₂O₂ (1.5 mmol), NaOH (2 mmol), Toluene (10 mL), Room Temperature.

The reaction is generally applicable to a wide range of α,β-unsaturated ketones, including both cyclic and acyclic enones. Electron-withdrawing groups on the aromatic rings of chalcones tend to accelerate the reaction, while electron-donating groups may slightly decrease the reaction rate.

Troubleshooting and Key Considerations

-

Vigorous Stirring: Efficient mixing of the two phases is crucial for the reaction to proceed at a reasonable rate. Inadequate stirring can lead to long reaction times and low yields.

-

Temperature Control: The initial addition of hydrogen peroxide and base should be performed at low temperatures to control the exothermicity of the reaction and prevent unwanted side reactions.

-

Purity of Reagents: The quality of the hydrogen peroxide is important. Older solutions may have a lower concentration, requiring the use of a larger excess.

-

Catalyst Loading: While 0.1 equivalents of the catalyst are generally sufficient, for less reactive substrates, increasing the catalyst loading to 0.2 equivalents may be beneficial.

Conclusion

Tetrahexylammonium hydrogen sulphate is a highly effective and versatile phase-transfer catalyst for the epoxidation of α,β-unsaturated ketones. Its ability to efficiently transport the hydroperoxide anion into the organic phase enables a smooth and high-yielding reaction under mild conditions.[6][7] This method provides a practical and scalable approach for the synthesis of valuable α,β-epoxy ketones, making it a valuable tool for researchers in both academic and industrial settings.

References

-

Chem-Impex. Tetrahexylammonium hydrogensulfate. [Link]

-

Wikipedia. Asymmetric nucleophilic epoxidation. [Link]

-

Majdecki, M., Tyszka-Gumkowska, A., & Jurczak, J. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Molecules, 25(21), 5036. [Link]

-

Arai, S., Tsuge, H., Oku, M., Miura, M., & Shioiri, T. (2002). Catalytic asymmetric epoxidation of enones under phase transfer catalyzed conditions. Tetrahedron, 58(8), 1623-1630. [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. [Link]

-

Organic Reactions. Asymmetric Epoxidation Of Electron-Deficient Alkenes. [Link]

-

ResearchGate. Weitz–Scheffer epoxidation of enones and oxidation of thioethers.... [Link]

-

LookChem. Hydrogen tetrahexylazanium sulfate. [Link]

-

Arai, S., Tsuge, H., Oku, M., Miura, M., & Shioiri, T. (2002). Catalytic asymmetric epoxidation of enones under phase-transfer catalyzed conditions. Tetrahedron, 58(8), 1623-1630. [Link]

-

Chemistry LibreTexts. 5.3: Epoxidation of Unfunctionalized Alkenes. [Link]

- Google Patents. US3816533A - Crystalline hydrogensulfates of quaternary ammonium compounds and their use.

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

Thieme. Epoxidation of Enones by Nucleophilic Oxidation. [Link]

Sources

- 1. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. crdeepjournal.org [crdeepjournal.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Problems with Tetrahexylammonium hydrogen sulphate solubility in water.

Welcome to the technical support resource for Tetrahexylammonium hydrogen sulphate (THAHS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on its solubility characteristics in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Tetrahexylammonium hydrogen sulphate in water?

Tetrahexylammonium hydrogen sulphate is generally described as being only slightly soluble in water.[1][2] Some sources may even classify it as practically insoluble in water, while noting its solubility in polar organic solvents like N,N-Dimethylformamide and methanol.[3] This limited aqueous solubility is a critical factor to consider during experimental design.

Q2: Why is Tetrahexylammonium hydrogen sulphate poorly soluble in water when it is an ionic salt?

This is a crucial question that pertains to the molecule's fundamental structure. While the quaternary ammonium center and the hydrogen sulphate anion are ionic and thus hydrophilic, the molecule also possesses four long hexyl (C6) chains.[4][5] These long hydrocarbon chains are nonpolar and create a significant hydrophobic (lipophilic) character.[5] The overall solubility of the salt is a balance between these opposing properties. In the case of THAHS, the hydrophobic nature of the four long alkyl chains dominates, leading to its limited solubility in water.[6][7]

Q3: What are the primary applications of Tetrahexylammonium hydrogen sulphate, and how does solubility relate to its function?

THAHS is most valued as a phase-transfer catalyst (PTC).[4][8] In many organic syntheses, one reactant is an organic compound soluble in an organic solvent, while the other is an ionic salt soluble only in water.[6][9] The reaction between these is incredibly slow as it can only occur at the interface of the two immiscible liquid phases.[6]

A PTC like THAHS overcomes this barrier. Its dual hydrophobic and hydrophilic nature allows it to transport an ion from the aqueous phase into the organic phase to react.[8][9] The THAHS cation pairs with the reactant anion in the aqueous phase, and the resulting ion pair is sufficiently lipophilic to dissolve in the organic phase, where the reaction can proceed.[10] Therefore, its limited water solubility and good organic solubility are essential for its catalytic function.

Troubleshooting Guide: Dissolution Issues

Q4: I'm trying to dissolve Tetrahexylammonium hydrogen sulphate powder in water, but it's clumping or just sitting at the bottom. What should I do first?

When facing dissolution challenges, it's best to follow a systematic approach. Start with the simplest techniques before moving to more complex solutions.

-

Verify Purity and Handling: Ensure the reagent is within its shelf-life and has been stored correctly in a tightly closed container, as some quaternary ammonium salts can be hygroscopic.[11] Impurities or degradation can significantly alter solubility.

-

Increase Agitation: Simple swirling or vortexing is often insufficient. Use a magnetic stirrer for a prolonged period. For stubborn samples, mechanical energy from sonication can be highly effective at breaking up solid agglomerates and increasing the surface area for dissolution.

-

Apply Gentle Heat: For many solids, solubility increases with temperature.[12] Gently warming the solution while stirring can significantly improve the rate and extent of dissolution. However, be mindful of the thermal stability of other components in your mixture.

Q5: Can I use a co-solvent to dissolve Tetrahexylammonium hydrogen sulphate in an aqueous system?

Yes, using a co-solvent is a highly effective and common strategy.[13] This technique, also known as solvent blending, involves adding a water-miscible organic solvent in which the solute is more soluble.[13]

Recommended Co-solvents:

-

Methanol

-

Ethanol

-

Acetonitrile

-

N,N-Dimethylformamide (DMF)[3]

The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic alkyl chains of the THAHS molecule.[14]

Q6: My final solution appears hazy or cloudy. Is the material fully dissolved?

A hazy or cloudy appearance typically indicates that the material is not fully dissolved. It may exist as a fine suspension of undissolved particles or as micelles. Given the surfactant-like properties of THAHS, it can form aggregates (micelles) in water, especially at higher concentrations. This can lead to a colloidal dispersion rather than a true solution. Consider this a sign of incomplete dissolution or exceeding the critical micelle concentration (CMC).[15][16]

Q7: I'm having difficulty stabilizing the pH of my Tetrahexylammonium hydrogen sulphate solution. Why is this happening?

The "hydrogen sulphate" (HSO₄⁻) portion of the salt is the conjugate base of a strong acid (sulfuric acid) but is itself a weak acid (pKa ≈ 1.99). Therefore, in solution, it can deprotonate to form sulphate (SO₄²⁻) and release a proton (H⁺), making the solution acidic.[17] When you try to adjust the pH, especially with a strong base, you are titrating this acidic proton, and it can be difficult to find a stable endpoint near its pKa.[17] This is a known issue with hydrogen sulphate salts of quaternary amines.[17]

Experimental Protocols & Methodologies

Protocol 1: Standard Method for Preparing an Aqueous Solution

-

Weighing: Accurately weigh the required amount of Tetrahexylammonium hydrogen sulphate powder.

-

Initial Wetting: Add a small amount of a suitable co-solvent (e.g., methanol or ethanol) to the powder to create a paste or slurry. This prevents clumping when water is added.

-

Addition of Water: Slowly add the deionized water to the desired final volume while vigorously stirring with a magnetic stirrer.

-

Heating (Optional): If dissolution is slow, gently heat the solution to 40-50°C on a stirrer hotplate. Do not boil.

-

Sonication (Optional): If solids persist, place the vessel in an ultrasonic bath for 15-30 minute intervals until the solution is clear.

-

Cooling & Filtration: Allow the solution to cool to room temperature. If any particulates are visible, filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved material.

Data Summary: Solubility Profile

| Solvent | Solubility Classification | Notes |

| Water | Slightly Soluble / Practically Insoluble | The long alkyl chains impart significant hydrophobicity.[1][3][5] |

| Methanol | Soluble | A common co-solvent for aqueous preparations.[3] |

| N,N-Dimethylformamide | Very Soluble | Effective for creating concentrated stock solutions.[3] |

| Chloroform | Very Slightly Soluble | Limited solubility in this less polar organic solvent.[3] |

| Glacial Acetic Acid | Sparingly Soluble | [3] |

Visualization of Concepts

A systematic approach is crucial for troubleshooting. The following workflow illustrates the decision-making process when encountering solubility issues with THAHS.

Caption: Troubleshooting workflow for THAHS dissolution.

As THAHS is a phase-transfer catalyst, understanding its mechanism is key to appreciating its solubility requirements.

Caption: Mechanism of Phase-Transfer Catalysis using THAHS (Q⁺).

References

-

LookChem. (n.d.). Hydrogen tetrahexylazanium sulfate. Retrieved from [Link]

-

IRO Water Treatment. (n.d.). Poly (QuaterNary Ammonium) Salt. Retrieved from [Link]

-

ResearchGate. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Research Progress on Typical Quaternary Ammonium Salt Polymers - PMC. Retrieved from [Link]

-

Canadian Science Publishing. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Retrieved from [Link]

-

ResearchGate. (n.d.). SALTING-IN BY QUATERNARY AMMONIUM SALTS | Request PDF. Retrieved from [Link]

-

Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Water solubility of quaternary ammonium benzoate. Retrieved from [Link]

-

CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

-

Dissolution.com. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

-

Celina City Schools. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2020). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexanaminium, N,N,N-trihexyl-, sulfate (1:1). Retrieved from [Link]

-

Chromatography Forum. (2013). PH of TBAHS solution. Retrieved from [Link]

-

University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

-

ResearchGate. (2023). (a) Nonlinear temperature dependence of the solubility of ammonium... | Download Scientific Diagram. Retrieved from [Link]

-

SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC. Retrieved from [Link]

-

OPUS. (2023). Effect of Tensile Loading and Temperature on the Hydrogen Solubility of Steels at High Gas Pressure. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Tetrahexylammonium hydrogensulphate | 32503-34-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Tetrahexylammonium hydrogensulfate = 98.0 T 32503-34-7 [sigmaaldrich.com]

- 5. CAS 32503-34-7: Tetrahexylammonium hydrogen sulfate [cymitquimica.com]

- 6. iajpr.com [iajpr.com]

- 7. celinaschools.org [celinaschools.org]

- 8. chemimpex.com [chemimpex.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 11. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. wisdomlib.org [wisdomlib.org]

- 14. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. PH of TBAHS solution - Chromatography Forum [chromforum.org]

Technical Support Center: Stability and Degradation of Tetrahexylammonium Hydrogen Sulphate

Welcome to the Technical Support Center for Tetrahexylammonium hydrogen sulphate (THAHS). This guide is designed for researchers, scientists, and drug development professionals who utilize THAHS as a phase-transfer catalyst or in other applications and need to understand its stability under various experimental conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the integrity and success of your experiments.

Introduction to the Stability of Tetrahexylammonium Hydrogen Sulphate

Tetrahexylammonium hydrogen sulphate is a robust quaternary ammonium salt widely used as a phase-transfer catalyst in organic synthesis.[1] Its long alkyl chains render it soluble in many organic solvents, facilitating reactions between immiscible aqueous and organic phases.[2] While it exhibits good thermal stability, its performance and integrity can be compromised under certain pH and temperature conditions.[1][3] Understanding the potential degradation pathways is crucial for optimizing reaction conditions and ensuring reproducible results.

The primary degradation mechanism for quaternary ammonium salts, particularly in the presence of a strong base, is Hofmann elimination .[4][5][6] This E2 elimination reaction results in the formation of a tertiary amine and an alkene.[7][8] In the case of THAHS, the expected degradation products are trihexylamine and 1-hexene .

Under acidic conditions, quaternary ammonium salts are generally stable. [9] The tetrahexylammonium cation itself is unreactive towards most acids.[9] However, extreme acidic conditions combined with high temperatures could potentially lead to other, less common, degradation pathways, though this is not the primary stability concern for this class of compounds.

This guide will walk you through identifying, troubleshooting, and mitigating the degradation of THAHS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of THAHS degradation in my reaction?

A: The initial indicators of THAHS degradation can be subtle. You might observe:

-

A decrease in reaction rate or yield: As the catalyst degrades, its efficiency in transferring reactants between phases diminishes, slowing down your reaction.

-

Inconsistent results between batches: If the extent of degradation varies, you will see poor reproducibility.

-

Formation of unexpected byproducts: The degradation products, trihexylamine and 1-hexene, can potentially react with other components in your reaction mixture.

-

A noticeable "amine" odor: Trihexylamine has a characteristic fishy or amine-like smell.

-

Phase separation issues: The change in the composition of the catalyst can sometimes affect the interfacial properties of the biphasic system.

Q2: At what pH and temperature should I be concerned about the stability of THAHS?

A: Significant degradation is most likely to occur under basic (alkaline) conditions, especially at elevated temperatures . As a general rule, the rate of Hofmann elimination increases with the strength of the base and with increasing temperature.[10] For reactions involving strong bases like NaOH or KOH at temperatures above 50-70 °C, you should actively monitor for degradation.[10] In acidic to neutral conditions, THAHS is generally stable even at moderately elevated temperatures.

Q3: Can the hydrogen sulphate (HSO₄⁻) counter-ion influence the degradation of THAHS?

A: The counter-ion can play a role in the overall properties of the quaternary ammonium salt. However, the primary driver for Hofmann elimination is the presence of a strong base that can abstract a β-hydrogen from one of the hexyl chains. The hydrogen sulphate anion is the conjugate base of a strong acid and is not basic enough to promote this reaction. When an external strong base is added to the reaction, it is this external base that will dictate the rate of degradation.

Q4: How can I store THAHS to ensure its long-term stability?

A: THAHS should be stored in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[11] Storing it under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if it will be used in sensitive applications.

Troubleshooting Guide: Degradation Under Basic Conditions

This section will help you diagnose and resolve issues related to the degradation of THAHS in alkaline media.

Problem 1: My phase-transfer catalyzed reaction is sluggish or incomplete, and I suspect catalyst degradation.

-

Root Cause Analysis: The most probable cause is the decomposition of the tetrahexylammonium cation via Hofmann elimination, reducing the effective concentration of the catalyst. This is particularly likely if your reaction involves a strong base and is heated.

-

Investigative Protocol:

-

Reaction Monitoring: Take aliquots of your reaction mixture at different time points.

-

Sample Preparation: Quench the reaction in the aliquot (e.g., by neutralizing the base with a weak acid). Extract the organic phase for analysis.

-

Analytical Confirmation: Use one of the following methods to check for the presence of THAHS and its degradation products:

-

HPLC Analysis: To quantify the remaining THAHS.

-

GC-MS Analysis: To identify and quantify the volatile degradation products, trihexylamine and 1-hexene.

-

¹H NMR Spectroscopy: To monitor the disappearance of the characteristic peaks of the tetrahexylammonium cation and the appearance of peaks corresponding to trihexylamine and 1-hexene.

-

-

-

Solutions and Mitigation Strategies:

-

Lower the Reaction Temperature: If your reaction conditions permit, reducing the temperature can significantly slow down the rate of Hofmann elimination.

-

Use a Weaker Base: If compatible with your desired reaction, consider using a weaker base (e.g., carbonates instead of hydroxides).

-

Increase Catalyst Loading: A simple, though less economical, solution is to increase the initial amount of THAHS to compensate for the degradation.

-

Consider an Alternative Catalyst: Quaternary phosphonium salts are known to have greater thermal stability in strongly basic conditions compared to their ammonium counterparts.[12] An equivalent phosphonium salt might be a suitable, more stable alternative.

-

Visualizing the Degradation Pathway

Caption: Hofmann elimination of the tetrahexylammonium cation.

Troubleshooting Guide: Unexpected Byproducts or Reaction Inhibition

Problem 2: I am observing unexpected side reactions, and my target product is contaminated.

-

Root Cause Analysis: The degradation products of THAHS are not inert. Trihexylamine is a nucleophilic and basic tertiary amine, and 1-hexene is an alkene. These can participate in side reactions with your starting materials or products. For instance, trihexylamine can act as a base or nucleophile, and 1-hexene can undergo addition reactions.

-

Investigative Protocol:

-

Characterize Byproducts: Isolate and identify the unexpected byproducts using techniques like GC-MS, LC-MS, or NMR.

-

Hypothesize Side Reactions: Based on the structure of the identified byproducts, determine if they could have arisen from reactions involving trihexylamine or 1-hexene.

-

Control Experiments: Run your reaction under the same conditions but intentionally add trihexylamine or 1-hexene (without THAHS) to see if the same byproducts are formed.

-

-

Solutions and Mitigation Strategies:

-

Minimize Catalyst Degradation: Follow the strategies outlined in Problem 1 to reduce the formation of the reactive degradation products.

-

Reaction Quenching: Ensure your workup procedure effectively removes trihexylamine. An acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble and easily separable from your organic product.

-

Purification: You may need to adapt your purification strategy (e.g., chromatography, distillation) to effectively remove the specific byproducts formed.

-

Experimental Workflow for Troubleshooting

Caption: Troubleshooting workflow for suspected THAHS degradation.

Experimental Protocols for Degradation Analysis

Here are detailed methodologies for key experiments to investigate the stability of THAHS.

Protocol 1: Forced Degradation Study

This protocol allows you to assess the stability of THAHS under specific acidic and basic conditions.[5][13][14]

Objective: To determine the rate of degradation of THAHS at a given pH and temperature.

Materials:

-

Tetrahexylammonium hydrogen sulphate (THAHS)

-

Solvent system (e.g., a biphasic mixture of toluene and water)

-

Acidic solution (e.g., 1 M HCl)

-

Basic solution (e.g., 1 M NaOH)

-

Internal standard for quantification (e.g., a stable compound soluble in the organic phase, like dodecane for GC analysis)

-

Reaction vessel with temperature control (e.g., a jacketed reactor or an oil bath)

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Prepare a stock solution of THAHS in the chosen organic solvent at a known concentration.

-

Set up three reaction vessels, each containing the biphasic solvent system:

-

Vessel 1: Acidic condition (add 1 M HCl to the aqueous phase)

-

Vessel 2: Basic condition (add 1 M NaOH to the aqueous phase)

-

Vessel 3: Neutral control (use deionized water)

-

-

Add a known amount of the THAHS stock solution and the internal standard to each vessel.

-

Bring each vessel to the desired experimental temperature (e.g., 60 °C) with vigorous stirring.

-

At regular intervals (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the organic phase of each vessel.

-

Immediately quench the reaction in the aliquot if necessary (e.g., neutralize the basic sample).

-

Analyze the aliquots using a validated analytical method (see Protocols 2 and 3) to determine the concentration of THAHS and its degradation products.

-

Plot the concentration of THAHS versus time for each condition to determine the degradation kinetics.

Protocol 2: HPLC Analysis of Tetrahexylammonium Cation

Objective: To quantify the concentration of the tetrahexylammonium cation.

-